2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride
Overview
Description
2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride is a complex organic compound that features a piperazine ring substituted with a benzoyl group containing chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride typically involves multiple steps. The reaction conditions often require the use of organic solvents such as toluene and catalysts like aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium or platinum catalysts.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but with a bromine atom instead of fluorine.
2-chloro-4-nitrophenol: Contains a nitro group instead of a piperazine ring.
Uniqueness
2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride is unique due to its combination of chlorine and fluorine atoms on the benzoyl group, as well as the presence of a piperazine ring
Properties
IUPAC Name |
2-chloro-N-[2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]ethyl]-4,5-difluorobenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F4N3O2.ClH/c21-13-9-17(25)15(23)7-11(13)19(30)27-1-2-28-3-5-29(6-4-28)20(31)12-8-16(24)18(26)10-14(12)22;/h7-10H,1-6H2,(H,27,30);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCLZJTBVKSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C3=CC(=C(C=C3Cl)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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